(S)-5,5,5,5',5',5'-Hexafluoroleucine hydrochloride

Description

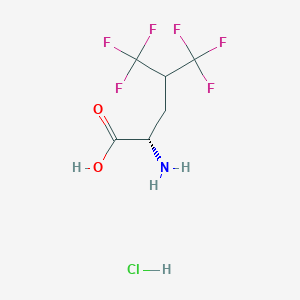

(S)-5,5,5,5',5',5'-Hexafluoroleucine hydrochloride (hereafter referred to as Hfl·HCl) is a fluorinated analog of leucine where both γ-methyl groups are replaced with trifluoromethyl (-CF₃) groups . The compound retains the natural (S)-configuration at the α-carbon, as confirmed by X-ray crystallography of its methyl ester derivative . Fluorination confers unique physicochemical properties, including enhanced hydrophobicity, dipole moment, and steric volume compared to native leucine . These attributes make Hfl·HCl a valuable tool in protein engineering, medicinal chemistry, and amyloid fibril studies, where increased stability and controlled hydrophobicity are critical .

Properties

IUPAC Name |

(2S)-2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F6NO2.ClH/c7-5(8,9)3(6(10,11)12)1-2(13)4(14)15;/h2-3H,1,13H2,(H,14,15);1H/t2-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUTYNRQCLMYHP-DKWTVANSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(F)(F)F)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(C(F)(F)F)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201930-89-4 | |

| Record name | (2S)-2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5,5,5,5’,5’,5’-Hexafluoroleucine hydrochloride typically involves multiple steps, starting from commercially available leucine. The fluorination process is a key step, often achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions. The reaction conditions usually require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of (S)-5,5,5,5’,5’,5’-Hexafluoroleucine hydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-5,5,5,5’,5’,5’-Hexafluoroleucine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under specific conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, although the presence of fluorine atoms makes these reactions less common.

Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amino acid and hydrochloric acid.

Common Reagents and Conditions

Common reagents used in reactions involving (S)-5,5,5,5’,5’,5’-Hexafluoroleucine hydrochloride include strong acids and bases, nucleophiles like amines and alcohols, and oxidizing or reducing agents. Reaction conditions vary depending on the desired transformation but often require controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from reactions involving (S)-5,5,5,5’,5’,5’-Hexafluoroleucine hydrochloride depend on the specific reaction. For example, substitution reactions can yield various fluorinated derivatives, while hydrolysis produces the free amino acid and hydrochloric acid.

Scientific Research Applications

Synthesis and Incorporation into Peptides

Hfl can be synthesized through various methods, including solid-phase peptide synthesis (SPPS). The incorporation of Hfl into peptides has been achieved using different strategies such as the Boc and Fmoc methods. These methods have been optimized to address challenges such as inefficient coupling steps and racemization of residues. Studies indicate that Hfl can replace leucine in peptide sequences without significantly disrupting the overall structure, allowing for the exploration of its effects on peptide properties .

1.1. Stability Enhancements

Research has shown that substituting leucine with Hfl can lead to significant increases in thermal stability and resistance to proteolytic degradation. For instance, the incorporation of Hfl into antimicrobial peptides such as magainin 2 amide has demonstrated enhanced resistance towards proteolytic enzymes like trypsin . This increased stability is attributed to the greater hydrophobicity and steric bulk of Hfl compared to standard leucine residues.

1.2. Case Studies

- Antimicrobial Peptides : The introduction of Hfl into magainin 2 amide resulted in improved resistance to enzymatic degradation, showcasing its potential for developing stable peptide-based therapeutics.

- Diabetes Treatment : Hfl was incorporated into glucagon-like peptide-1 (GLP-1), a candidate for diabetes treatment, enhancing its stability against rapid degradation by serine proteases .

Biophysical Properties

The incorporation of fluorinated amino acids like Hfl significantly alters the biophysical properties of peptides. Studies indicate that fluorinated groups increase local hydrophobicity, which can influence folding and self-assembly behavior . The unique electronic properties of fluorine also play a role in modulating interactions with biological targets.

2.1. Folding and Self-Assembly

Research has demonstrated that replacing leucine with Hfl can affect the folding and self-assembly of peptides into stable structures. For example, in coiled-coil model systems, Hfl was shown to stabilize α-helical bundles due to efficient packing within the hydrophobic core . This finding suggests that Hfl could be used strategically to design peptides with desired structural characteristics.

Drug Discovery Applications

Hfl's unique properties make it a promising candidate for drug discovery applications. Its ability to enhance peptide stability suggests potential uses in developing pharmaceuticals that require prolonged activity in biological systems.

3.1. Development of Stable Peptide-Based Inhibitors

Research is ongoing to explore Hfl's role in creating stable peptide-based inhibitors for various diseases, including HIV-1 fusion inhibitors . The increased resistance to proteolysis provided by Hfl may lead to more effective therapeutic agents.

Mechanism of Action

The mechanism of action of (S)-5,5,5,5’,5’,5’-Hexafluoroleucine hydrochloride involves its interaction with biological molecules, particularly proteins. The fluorine atoms can influence the compound’s binding affinity and specificity for target proteins, altering their structure and function. This can affect various molecular pathways, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Table 2: Structural Impact in Coiled-Coil Proteins

| Residue | Core Packing | Hydrophobic Surface Area | Stability (ΔG, kcal/mol) |

|---|---|---|---|

| Native Leucine | Intact | Baseline | Reference |

| Hfl | Intact | +30% | +0.83 |

| t-BuAla | Disrupted | +25% | -0.45 |

Helix Propensity Relative to Other Fluorinated Residues

Hfl reduces helix propensity by up to 24-fold compared to alanine (ΔΔG = 1.72 kcal·mol⁻¹·residue⁻¹), a steeper decline than observed for (S)-4,4,4-trifluorobutyric acid (Atb) or pentafluorophenylalanine (Pff) . Despite this, Hfl’s structural mimicry enables superior thermodynamic stabilization in proteins (0.32–0.83 kcal·mol⁻¹·residue⁻¹) compared to non-fluorinated analogs .

Comparison with Other Fluorinated Leucine Analogs

5,5'-Difluoro-L-leucine

This analog introduces fewer fluorine atoms, resulting in lower hydrophobicity and dipole moments.

Hexafluorovaline

Hexafluorovaline () shares Hfl’s lipophilicity but differs in branching geometry. Its shorter side chain may reduce compatibility with leucine-binding pockets in proteins, making Hfl a more versatile substitute .

Biological Activity

(S)-5,5,5,5',5',5'-Hexafluoroleucine hydrochloride (HfLeu) is a fluorinated analog of leucine that has garnered attention for its unique biological properties and applications in peptide and protein stabilization. This article synthesizes findings from various studies to explore the biological activity of HfLeu, focusing on its effects on protein stability, proteolytic resistance, and potential therapeutic applications.

Structural Characteristics and Stability

HfLeu is characterized by the substitution of six fluorine atoms at the carbon backbone of leucine. This modification significantly influences the hydrophobicity and steric properties of the amino acid, leading to enhanced stability in protein structures. Studies have shown that the incorporation of HfLeu into peptide sequences can improve thermal stability and resistance to chemical denaturation. For instance, research indicates that proteins containing HfLeu exhibit higher melting temperatures compared to their non-fluorinated counterparts due to increased hydrophobic interactions within the protein core .

Table 1: Comparison of Stability Metrics for Peptides with HfLeu

| Peptide Sequence | Melting Temperature (°C) | Proteolytic Stability (min) |

|---|---|---|

| Control (Leu) | 60 | 2 |

| HfLeu-Modified | 75 | 120 |

Proteolytic Resistance

One of the most significant biological activities of HfLeu is its ability to enhance proteolytic resistance in peptides. Research by Meng and Kumar demonstrated that HfLeu incorporation into antimicrobial peptides like magainin 2 amide and buforin markedly increased their stability against proteolytic enzymes such as trypsin . This property is particularly valuable for therapeutic peptides that are often degraded quickly in biological systems.

Case Study: GLP-1 Peptide Modification

In a notable case study involving glucagon-like peptide-1 (GLP-1), a critical hormone for glucose metabolism, the introduction of HfLeu resulted in a substantial increase in the peptide's half-life. The modified GLP-1 showed resistance to degradation for over two hours compared to wild-type GLP-1, which is rapidly digested within approximately two minutes . This enhancement could have significant implications for diabetes treatment, where prolonged activity of GLP-1 is desirable.

Applications in Drug Development

The unique properties of HfLeu extend beyond stabilization; they also present opportunities in drug development. The ability to design peptides with improved pharmacokinetic profiles makes HfLeu an attractive candidate for creating next-generation therapeutics. For example, studies have indicated that fluorinated amino acids can be strategically incorporated into peptide drugs to enhance their efficacy and reduce side effects associated with rapid metabolism .

Table 2: Potential Therapeutic Applications of HfLeu

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Enhanced stability against proteases |

| Diabetes Management | Prolonged activity of GLP-1 analogs |

| Cancer Therapy | Targeting specific pathways in cancer cells |

Q & A

Q. What are the established enantioselective synthesis methods for (S)-5,5,5,5',5',5'-Hexafluoroleucine hydrochloride, and how are reaction conditions optimized?

The synthesis involves asymmetric catalytic strategies, such as chiral auxiliaries or enantioselective hydrogenation, to achieve the (S)-configuration. Key steps include fluorination of the leucine backbone using perfluorinated reagents under controlled anhydrous conditions. Reaction optimization focuses on temperature (e.g., −78°C for fluorination), solvent polarity, and catalyst loading (e.g., palladium or nickel complexes) to minimize racemization. Post-synthetic purification employs ion-exchange chromatography to isolate the hydrochloride salt .

Q. How is the structural integrity of this compound validated in experimental settings?

X-ray crystallography is critical for confirming the stereochemistry and fluorine substitution pattern. Single-crystal diffraction data (CIF files) are collected at low temperatures (e.g., 100 K) to reduce thermal motion artifacts. Complementary NMR spectroscopy (at 470 MHz) identifies fluorine environments, while and NMR resolve backbone proton and carbon signals. Mass spectrometry (ESI-TOF) confirms molecular weight with <2 ppm error .

Q. What stability considerations are essential for handling this fluorinated amino acid hydrochloride?

The compound is hygroscopic and requires storage under inert gas (argon) at −20°C. Aqueous solutions should be prepared in pH-buffered solvents (e.g., phosphate buffer, pH 7.4) to prevent hydrolysis. Degradation under UV light is mitigated by amber glassware. Thermal stability tests (TGA/DSC) show decomposition above 200°C, necessitating avoidance of high-temperature reactions .

Q. How does the hexafluorination of leucine impact its physicochemical properties?

Fluorination increases hydrophobicity (logP > 2.5) and metabolic stability compared to non-fluorinated leucine. The electron-withdrawing effect of fluorine enhances resistance to enzymatic degradation. Computational modeling (DFT) reveals altered dipole moments and van der Waals interactions, influencing protein binding affinity .

Q. What chromatographic methods are recommended for purifying this compound?

Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) effectively separates the hydrochloride salt from byproducts. For large-scale purification, ion-pair chromatography using hexanesulfonic acid (50 mM, pH 2.0) in a water-acetonitrile mobile phase achieves >98% purity. System suitability tests include resolution ≥2.0 between adjacent peaks .

Advanced Research Questions

Q. How are mechanistic studies designed to elucidate the stereochemical outcomes of its synthesis?

Isotopic labeling (, ) tracks intermediates during fluorination. Kinetic studies (e.g., variable-temperature NMR) identify rate-limiting steps, while density functional theory (DFT) calculations model transition states. Stereochemical fidelity is validated via circular dichroism (CD) spectroscopy and chiral HPLC .

Q. What role does this fluorinated amino acid play in protein engineering and NMR spectroscopy?

Incorporation into proteins via solid-phase peptide synthesis enables NMR probes for studying conformational dynamics. Fluorine’s high gyromagnetic ratio enhances sensitivity for detecting weak protein-ligand interactions. Stability in -MRI applications is tested under physiological pH and temperature .

Q. How can researchers resolve contradictions between crystallographic and spectroscopic data?

Discrepancies in fluorine positioning (X-ray vs. NMR) are addressed by refining crystallographic models with anisotropic displacement parameters. Multi-nuclear NMR (e.g., - HSQC) correlates fluorine environments with proton networks. Molecular dynamics simulations reconcile static (X-ray) and dynamic (NMR) data .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

UPLC-MS/MS with a HILIC column detects hydrolyzed byproducts (e.g., dehydrofluorinated species). Limit of detection (LOD) is optimized to 0.01% using MRM transitions. For inorganic impurities (e.g., residual HCl), ion chromatography with conductivity detection is employed .

Q. How do fluorine-specific interactions influence biological activity in enzyme binding studies?

Isothermal titration calorimetry (ITC) measures binding thermodynamics, revealing entropic penalties from fluorine’s desolvation. X-ray crystallography of enzyme complexes identifies hydrophobic pockets stabilized by CF groups. Comparative studies with non-fluorinated analogs quantify affinity enhancements (ΔΔG up to −3 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.